molecular formula C17H25N3O B12228248 [2-(5,6,7,8-tetrahydroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol

[2-(5,6,7,8-tetrahydroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol

Cat. No.: B12228248
M. Wt: 287.4 g/mol
InChI Key: DXXOKFNRDYBCKL-UHFFFAOYSA-N
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Description

[2-(5,6,7,8-tetrahydroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol: is a complex organic compound with a unique structure that combines elements of quinazoline and isoindoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5,6,7,8-tetrahydroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and isoindoline precursors. The reaction conditions may involve:

    Condensation Reactions: Combining quinazoline and isoindoline derivatives under acidic or basic conditions.

    Reduction Reactions: Using reducing agents like sodium borohydride or lithium aluminum hydride to reduce intermediate compounds.

    Hydrolysis: Hydrolyzing ester or amide intermediates to obtain the final alcohol product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(5,6,7,8-tetrahydroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways.

Medicine

Medically, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of [2-(5,6,7,8-tetrahydroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like 2-aminobenzamide and 2-aminobenzonitrile share structural similarities with the quinazoline part of the molecule.

    Isoindoline Derivatives: Compounds like isoindoline-1,3-dione and 2,3-dihydro-1H-isoindole share similarities with the isoindoline part of the molecule.

Uniqueness

What sets [2-(5,6,7,8-tetrahydroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol apart is its combined structure, which allows it to exhibit properties of both quinazoline and isoindoline derivatives. This dual functionality makes it a versatile compound with a wide range of applications.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

[2-(5,6,7,8-tetrahydroquinazolin-4-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol

InChI

InChI=1S/C17H25N3O/c21-11-17-8-4-3-5-13(17)9-20(10-17)16-14-6-1-2-7-15(14)18-12-19-16/h12-13,21H,1-11H2

InChI Key

DXXOKFNRDYBCKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(CC2C1)C3=NC=NC4=C3CCCC4)CO

Origin of Product

United States

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